molecular formula C9H9N3O2 B3179859 5-amino-2-oxoindoline-1-carboxamide CAS No. 100599-28-8

5-amino-2-oxoindoline-1-carboxamide

Cat. No.: B3179859
CAS No.: 100599-28-8
M. Wt: 191.19 g/mol
InChI Key: JIQWNLUFSNXDGO-UHFFFAOYSA-N
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Description

5-amino-2-oxoindoline-1-carboxamide: is a chemical compound belonging to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-oxoindoline-1-carboxamide typically involves the reaction of 2-oxoindoline derivatives with appropriate amines. One common method includes the use of 2-oxoindoline-5-carboxylic acid as a starting material, which is then reacted with ammonia or primary amines under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 5-amino-2-oxoindoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-amino-2-oxoindoline-1-carboxamide is used as a building block in the synthesis of various heterocyclic compounds, which are of interest in organic chemistry research.

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, this compound derivatives have been investigated for their anticancer properties. These compounds have demonstrated cytotoxic activity against various cancer cell lines, making them promising candidates for anticancer drug development.

Industry: The compound is also used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-amino-2-oxoindoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival pathways, leading to the induction of apoptosis in cancer cells. Additionally, it can modulate receptor activity, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 2-oxoindoline-5-carboxamide
  • 3-methylene-2-oxoindoline-5-carboxamide
  • 2-oxoindoline-1-acetohydrazide

Comparison: 5-amino-2-oxoindoline-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indoline derivatives. For instance, the presence of the amino group at the 5-position enhances its potential as an anticancer agent by facilitating interactions with molecular targets involved in cancer cell proliferation.

Properties

IUPAC Name

5-amino-2-oxo-3H-indole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4,10H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQWNLUFSNXDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)N(C1=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5.0 g. of 5-nitro-2-oxindole-1-carboxamide in 110 ml. of N,N-dimethylformamide was added 0.5 g. of 10% palladium-on-carbon, and the resulting mixture was shaken under an atmosphere of hydrogen at an initial pressure of 5 kg/cm2 until hydrogen uptake ceased. The catalyst was removed by filtration, and the filtrate was diluted with brine and extracted with ethyl acetate. The extracts were dried (MgSO4) and evaporated in vacuo to give a dark-colored oil which solidified after trituration under water. This afforded 3.0 g. of the title compound as a yellow solid, mp 189°-191° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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